{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}(pentyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}(pentyl)amine is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}(pentyl)amine typically involves the condensation of a fluoroethyl-substituted pyrazole with a pentylamine. One common method is the Paal-Knorr pyrrole condensation, which can be adapted for pyrazole synthesis. This involves the reaction of 2,5-dimethoxytetrahydrofuran with an appropriate amine in the presence of a catalytic amount of iron (III) chloride under mild conditions .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs metal-catalyzed reactions due to their efficiency and selectivity. For example, a manganese complex can catalyze the conversion of primary diols and amines to pyrazoles in the absence of organic solvents, with water and molecular hydrogen as the only side products . This method is both environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}(pentyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogenation and alkylation reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. These reactions typically occur under controlled temperatures and pressures to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoroethyl-pyrazole oxides, while substitution reactions can produce various alkylated derivatives.
Scientific Research Applications
{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}(pentyl)amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Mechanism of Action
The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}(pentyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Pyrazole: The basic structure with two nitrogen atoms in a five-membered ring.
3(5)-Substituted Pyrazoles: These compounds have various substituents at the 3 or 5 positions, affecting their reactivity and biological activity.
Uniqueness
{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}(pentyl)amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoroethyl group enhances its stability and reactivity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H20FN3 |
---|---|
Molecular Weight |
213.30 g/mol |
IUPAC Name |
N-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]pentan-1-amine |
InChI |
InChI=1S/C11H20FN3/c1-2-3-4-6-13-8-11-9-14-15(10-11)7-5-12/h9-10,13H,2-8H2,1H3 |
InChI Key |
NUBSDEWWMVSEGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCC1=CN(N=C1)CCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.